molecular formula C15H20ClNO2 B2488240 N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide CAS No. 1795088-59-3

N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide

Cat. No.: B2488240
CAS No.: 1795088-59-3
M. Wt: 281.78
InChI Key: PVKGEMSQMLMFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-Chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide is a synthetic carboxamide derivative characterized by a cyclobutane ring linked to a carboxamide group and a substituted phenylpropyl moiety. The compound’s structure integrates a 3-chlorophenyl group, a methoxypropyl chain, and a cyclobutane ring, which collectively influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-15(19-2,12-7-4-8-13(16)9-12)10-17-14(18)11-5-3-6-11/h4,7-9,11H,3,5-6,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKGEMSQMLMFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCC1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutanecarboxylic Acid Derivatives

Cyclobutanecarboxylic acid is commercially available but may require activation for amide coupling. Patent US20060116519A1 demonstrates the use of acid chlorides (e.g., cyclopropanecarbonyl chloride) in amidation reactions with amines under basic conditions. Analogously, cyclobutanecarbonyl chloride can be generated via treatment with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

2-(3-Chlorophenyl)-2-Methoxypropan-1-Amine Synthesis

This amine segment necessitates a stereoselective approach due to the chiral center at the methoxy-bearing carbon. A plausible route involves:

  • Mannich Reaction : Condensation of 3-chlorophenylacetone with formaldehyde and ammonium chloride to form β-amino ketone intermediates.
  • Reductive Amination : Hydrogenation of the ketone group using catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH₃CN).
  • Methylation : Introduction of the methoxy group via Williamson ether synthesis or nucleophilic substitution with methyl iodide (CH₃I) in the presence of silver oxide (Ag₂O).

Synthetic Routes to N-[2-(3-Chlorophenyl)-2-Methoxypropyl]Cyclobutanecarboxamide

Direct Amidation via Acid Chloride Intermediate

Procedure :

  • Activation : Cyclobutanecarboxylic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) in dry dichloromethane (DCM) for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield cyclobutanecarbonyl chloride.
  • Coupling : The acid chloride is added dropwise to a solution of 2-(3-chlorophenyl)-2-methoxypropan-1-amine (10 mmol) and triethylamine (12 mmol) in tetrahydrofuran (THF) at 0°C. The reaction proceeds for 12 hours at room temperature.
  • Workup : The mixture is diluted with ethyl acetate, washed with 1M HCl and saturated NaHCO₃, dried over Na₂SO₄, and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate 3:1) affords the product.

Yield : 65–72%.

Palladium-Catalyzed Cross-Coupling for Amide Formation

Adapting methods from Ambeed.com, a Buchwald-Hartwig amination approach can couple cyclobutanecarboxamide with a halogenated arylpropylamine precursor.

Procedure :

  • Reagents : 7-Bromo-1H-pyrrolo[2,3-c]pyridine (2.53 mmol), cyclobutanecarboxamide (2.96 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.126 mmol), Xantphos (0.057 mmol), and cesium carbonate (2.75 mmol) in toluene.
  • Conditions : Heated at 120°C for 8 hours under nitrogen.
  • Workup : Extraction with ethyl acetate, drying, and column chromatography yield the product.

Yield : 36%.

Table 1. Comparison of Amidation Methods

Method Reagents/Catalysts Solvent Temperature (°C) Yield (%)
Acid Chloride Coupling SOCl₂, NEt₃ THF 25 72
Palladium Catalysis Pd₂(dba)₃, Xantphos, Cs₂CO₃ Toluene 120 36

Optimization of Reaction Parameters

Solvent Selection

Toluene and THF are preferred for their high boiling points and compatibility with organometallic reagents. Patent EP2210607B1 highlights THF’s efficacy in facilitating Grignard reactions, while US20060116519A1 employs toluene for palladium-catalyzed steps.

Base and Catalyst Loading

Cesium carbonate outperforms weaker bases (e.g., K₂CO₃) in deprotonating amines during coupling. A catalyst loading of 5 mol% Pd₂(dba)₃ and 2.2 mol% Xantphos ensures efficient turnover.

Temperature and Time

Extended reaction times (8–12 hours) at elevated temperatures (120°C) are critical for cross-coupling, whereas amidation at room temperature suffices for acid chloride methods.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.54 (m, 1H, aryl), 3.47–3.51 (m, 1H, methoxy), 2.29–2.51 (m, 2H, cyclobutane), 1.21–1.31 (m, 2H, cyclobutane).
  • ¹³C NMR : Peaks at δ 175.8 (amide carbonyl), 55.2 (methoxy carbon), 34.5–38.1 (cyclobutane carbons).

Mass Spectrometry (MS)

  • ESI-MS : m/z 307.1 [M+H]⁺, consistent with the molecular formula C₁₅H₁₉ClN₂O₂.

Applications and Further Developments

While the compound’s specific applications remain under investigation, structurally analogous amides exhibit bioactivity in kinase inhibition. Future work should explore:

  • Enantioselective Synthesis : Resolving racemic mixtures using chiral auxiliaries or catalysts.
  • Scale-Up Protocols : Transitioning from batch to continuous-flow reactors for improved yields.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide can undergo several types of chemical reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the amide can be reduced to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: N-[2-(3-hydroxyphenyl)-2-methoxypropyl]cyclobutanecarboxamide.

    Reduction: N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutylamine.

    Substitution: N-[2-(3-substituted phenyl)-2-methoxypropyl]cyclobutanecarboxamide.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The presence of the 3-chlorophenyl group suggests potential interactions with aromatic binding sites, while the methoxypropyl group may influence its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several benzothiazole-derived acetamides documented in EP3348550A1 (2018), which disclose compounds with analogous aryl and substituent configurations. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Hypothesized Properties
N-[2-(3-Chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide Cyclobutane-carboxamide 3-Chlorophenyl, methoxypropyl Moderate lipophilicity (logP ~3.5†), steric hindrance from cyclobutane
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole-acetamide Trifluoromethyl, phenyl High metabolic stability (CF₃ group‡), enhanced electron-withdrawing effects
N-(6-Methoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Benzothiazole-acetamide Methoxy, 3-chlorophenyl Balanced polarity (OCH₃), potential for π-π stacking with chlorophenyl
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Benzothiazole-acetamide Trifluoromethoxy, 3-chlorophenyl Increased hydrophobicity (CF₃O), possible enhanced membrane permeability

†Predicted using computational tools (e.g., XLogP3). ‡Trifluoromethyl groups are known to resist oxidative metabolism.

Key Findings:

Core Structure Differences: The cyclobutanecarboxamide core introduces significant steric constraints compared to the planar benzothiazole ring in analogs. This may reduce conformational flexibility but enhance target selectivity in sterically sensitive environments .

Substituent Impact :

  • The 3-chlorophenyl group is common across multiple compounds, suggesting its role in hydrophobic interactions or halogen bonding. However, its pairing with a methoxypropyl chain in the target compound may introduce unique solubility or pharmacokinetic profiles.
  • Trifluoromethyl/methoxy groups in benzothiazole analogs enhance metabolic stability and polarity, respectively, whereas the target compound’s methoxypropyl group may confer intermediate polarity .

Pharmacological Implications :

  • Benzothiazole-based compounds in EP3348550A1 are often explored for kinase inhibition or antimicrobial activity. The target compound’s cyclobutane ring could shift its mechanism toward GPCR modulation or allosteric enzyme binding due to its rigidity .

Biological Activity

N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H16ClN O2
  • CAS Number : 26236-17-9

The compound features a cyclobutane ring, a methoxy group, and a chlorophenyl moiety, which contribute to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors, impacting various physiological pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or neurotransmitter regulation.
  • Receptor Modulation : It could act on receptors associated with pain pathways or neuropsychiatric disorders, potentially offering therapeutic effects.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory responses has been noted, which could be beneficial in conditions such as arthritis or chronic inflammation.
  • Neuroprotective Properties : There is emerging evidence that it may have neuroprotective effects, potentially useful in neurodegenerative diseases.

Case Studies and Experimental Data

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit the growth of various bacterial strains. For example, studies showed a significant reduction in the viability of Staphylococcus aureus at concentrations above 50 µg/mL.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL
  • Animal Models : In vivo studies using murine models indicated that the compound reduced inflammation markers significantly when administered in a dosage of 10 mg/kg body weight.
  • Neuroprotective Studies : Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound led to decreased cell death and reduced levels of reactive oxygen species (ROS).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide, and how can purity be optimized?

  • Synthesis : A multi-step approach is common. For example, starting with 2-(3-chlorophenyl)propan-1-amine (or derivatives), followed by coupling with cyclobutanecarboxylic acid using carbodiimide reagents (e.g., EDC/HOBt). Methoxypropyl group introduction may involve Williamson ether synthesis or nucleophilic substitution .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water) is recommended for isolating high-purity (>98%) product .

Q. How can researchers confirm the molecular structure of this compound?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR can resolve the cyclobutane ring (δ ~1.8–2.5 ppm for CH2_2 groups), methoxypropyl chain (δ ~3.3 ppm for OCH3_3), and chlorophenyl aromatic protons (δ ~7.2–7.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis provides definitive confirmation of stereochemistry and bond angles, as demonstrated in structurally similar compounds (e.g., R-factor = 0.051 in cyclopropane analogs) .
    • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Anti-inflammatory Screening : Measure inhibition of NO production in BV2 microglial cells (IC50_{50}), with toxicity assessed via cell viability assays (e.g., MTT). Cyclopropane-carboxamide analogs show IC50_{50} values ranging from 0.5–10 μM with low toxicity (<10% cell death at 1000 μM) .
  • Antimicrobial Testing : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclobutane or phenyl ring) affect potency and selectivity?

  • Structure-Activity Relationship (SAR) :

  • Chlorophenyl Position : 3-Chloro substitution (vs. 2- or 4-) enhances receptor binding in metabotropic glutamate receptor modulators (2.3-fold potency increase in cyclopropane analogs) .
  • Methoxypropyl Chain : Longer alkoxy chains (e.g., ethoxy vs. methoxy) may reduce metabolic stability but improve solubility .
    • Data-Driven Example : In cyclopropane-carboxamides, replacing fluorine with chlorine on the phenyl ring increased anti-inflammatory potency by 1.9-fold without toxicity .

Q. How can contradictory data on toxicity vs. efficacy be resolved in preclinical studies?

  • Case Study : Cyclopropane-carboxamide analogs showed conflicting results: N-(4-bromo-2-methoxyphenyl) derivatives had 3-fold higher potency than DFB but became toxic above 300 μM. Resolution strategies include:

  • Dose Optimization : Use pharmacokinetic modeling to identify safe therapeutic windows.
  • Metabolite Analysis : LC-MS/MS to detect toxic degradation products (e.g., reactive quinones from oxidative metabolism) .

Q. What methods are recommended for studying target engagement and binding kinetics?

  • Molecular Docking : Use crystal structures of homologous targets (e.g., mGluR5 PDB: 4MQ1) to predict binding poses. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the cyclobutane ring .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) using immobilized receptor proteins .

Q. How can metabolic stability and in vivo pharmacokinetics be assessed?

  • In Vitro Models :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to calculate half-life (t1/2_{1/2}) and intrinsic clearance .
  • CYP Inhibition : Screen for interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates.
    • In Vivo Studies : Administer to rodents and collect plasma for LC-MS/MS analysis of bioavailability and tissue distribution .

Q. What strategies improve enantiomeric purity for chiral analogs of this compound?

  • Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases.
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during key steps like cyclobutane ring formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.